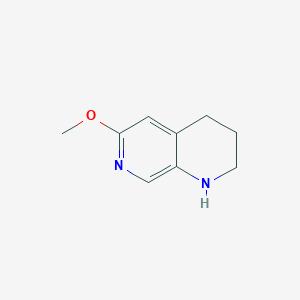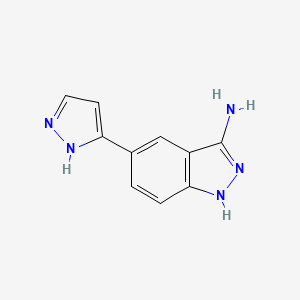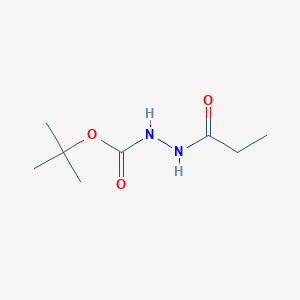
Tert-butyl 2-propionylhydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-propionylhydrazinecarboxylate is a chemical compound that belongs to the class of organic compounds known as hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-). The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-propionylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with a propionyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-propionylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include azo compounds, alcohol derivatives, and various substituted hydrazinecarboxylates. These products can have different properties and applications depending on their structure .
Scientific Research Applications
Tert-butyl 2-propionylhydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-propionylhydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can influence various biochemical pathways, making it useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-propionylhydrazinecarboxylate.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another hydrazinecarboxylate with similar reactivity.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals
Uniqueness
This compound is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the hydrazine and carbonyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl N-(propanoylamino)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-5-6(11)9-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) |
InChI Key |
ZQSOYUYQHRGXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


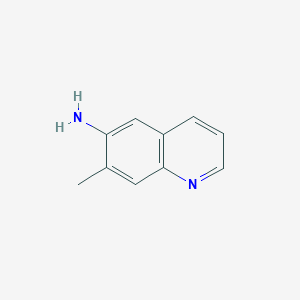
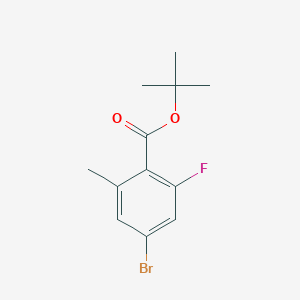
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
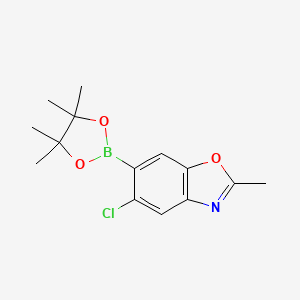
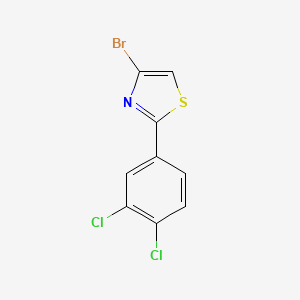

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
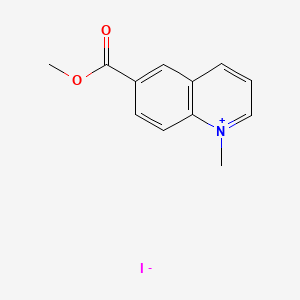
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
